

# discovery and semi-synthetic origin of eprinomectin from *Streptomyces avermitilis*

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## The Genesis of Eprinomectin: From Soil Bacterium to Semi-Synthetic Antiparasitic

An In-depth Technical Guide on the Discovery, Biosynthesis, and Semi-Synthetic Origin of **Eprinomectin** from *Streptomyces avermitilis*

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery of avermectins from the soil bacterium *Streptomyces avermitilis* and the subsequent semi-synthetic development of the potent antiparasitic agent, **eprinomectin**. This document details the fermentation process for avermectin production, its extraction and purification, and the chemical synthesis of **eprinomectin**, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

## Discovery of Avermectins from *Streptomyces avermitilis*

The story of avermectins, a group of 16-membered macrocyclic lactones with powerful anthelmintic and insecticidal properties, begins with the isolation of the producing microorganism, *Streptomyces avermitilis*. In 1978, a team at the Kitasato Institute, led by Satoshi Ōmura, isolated the actinomycete from a soil sample collected in Japan.<sup>[1]</sup> This discovery, and the subsequent characterization of the avermectins' potent biological activity by

a team at Merck Sharp and Dohme Research Laboratories, including William C. Campbell, led to the development of a new class of antiparasitic drugs.[\[1\]](#)[\[2\]](#) For their groundbreaking work, Ōmura and Campbell were awarded half of the 2015 Nobel Prize in Physiology or Medicine.[\[1\]](#)

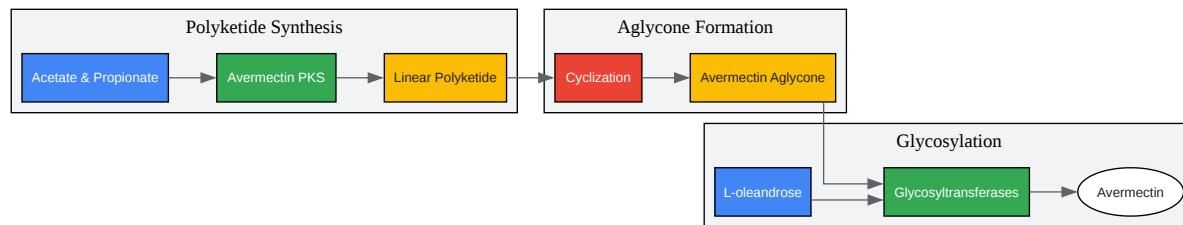
*S. avermitilis* produces a complex of eight closely related avermectin compounds, categorized into four homologous pairs (A1, A2, B1, B2), with each pair consisting of a major 'a' component and a minor 'b' component.[\[1\]](#) Avermectin B1, a mixture of B1a and B1b, is the most commercially significant of these natural products and serves as the starting material for the semi-synthesis of several important veterinary drugs, including **eprinomectin**.[\[1\]](#)

## Biosynthesis of Avermectin by *Streptomyces avermitilis*

The production of avermectins by *S. avermitilis* is a complex process involving a modular polyketide synthase (PKS) system. The biosynthetic gene cluster for avermectin spans a large region of the *S. avermitilis* chromosome and orchestrates the assembly of the macrocyclic lactone core from acetate and propionate units. The biosynthesis can be broadly divided into three stages:

- **Polyketide Chain Assembly:** The avermectin PKS, a large multi-enzyme complex, catalyzes the sequential condensation of acetate and propionate units to form the polyketide backbone.
- **Aglycone Formation:** The linear polyketide chain undergoes cyclization to form the 16-membered macrocyclic lactone, which is then further modified through a series of enzymatic reactions, including oxidation and dehydration, to yield the avermectin aglycone.
- **Glycosylation:** The avermectin aglycone is glycosylated with two units of the deoxysugar L-oleandrose to produce the final active avermectin compounds.

The following diagram illustrates the key stages of the avermectin biosynthetic pathway.

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Caption: A simplified diagram of the avermectin biosynthetic pathway in *S. avermitilis*.

## Production of Avermectin B1a via Fermentation

The commercial production of avermectin B1a relies on submerged fermentation of high-yielding strains of *S. avermitilis*. The fermentation process is a critical step that requires careful optimization of medium composition and culture conditions to maximize product yield.

## Fermentation Media and Conditions

Various fermentation media have been developed for avermectin production, with key components typically including a carbon source, a nitrogen source, and essential minerals. The following table summarizes representative fermentation media and reported avermectin B1a yields.

| Medium Component                     | Concentration (g/L) | Reference |
|--------------------------------------|---------------------|-----------|
| Medium 1                             |                     |           |
| Soluble Starch                       | 50.0                | [3]       |
| Yeast Extract                        | 2.0                 | [3]       |
| KCl                                  | 0.1                 | [3]       |
| CaCO <sub>3</sub>                    | 0.8                 | [3]       |
| MgSO <sub>4</sub> ·7H <sub>2</sub> O | 0.1                 | [3]       |
| Avermectin B1a Yield                 | ~0.310              | [3]       |
| Medium 2                             |                     |           |
| Corn Starch                          | 149.57              | [4]       |
| Yeast Extract                        | 8.92                | [4]       |
| Avermectin B1a Yield                 | 0.46                | [4]       |
| Medium 3                             |                     |           |
| Glucose                              | 4.0                 | [3]       |
| Yeast Extract                        | 4.0                 | [3]       |
| Malt Extract                         | 10.0                | [3]       |
| CaCO <sub>3</sub>                    | 2.0                 | [3]       |
| Avermectin B1b Yield                 | 0.017               | [3]       |

#### Fermentation Parameters:

- Temperature: 28-31°C[3]
- pH: 7.0 - 7.5[3]
- Inoculum Size: 5-10% (v/v)[3]
- Fermentation Time: 5-10 days[3]

## Experimental Protocol: Fermentation of *S. avermitilis*

- Inoculum Preparation: A well-sporulated culture of *S. avermitilis* is used to inoculate a seed medium (e.g., YMG medium: 4 g/L glucose, 4 g/L yeast extract, 10 g/L malt extract, 2 g/L CaCO<sub>3</sub>). The seed culture is incubated at 28°C for 2-3 days on a rotary shaker.
- Production Fermentation: The production medium is prepared, sterilized, and inoculated with the seed culture (5-10% v/v). The fermentation is carried out in a fermenter with controlled temperature, pH, and aeration for 5-10 days.
- Monitoring: The production of avermectin is monitored throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC).

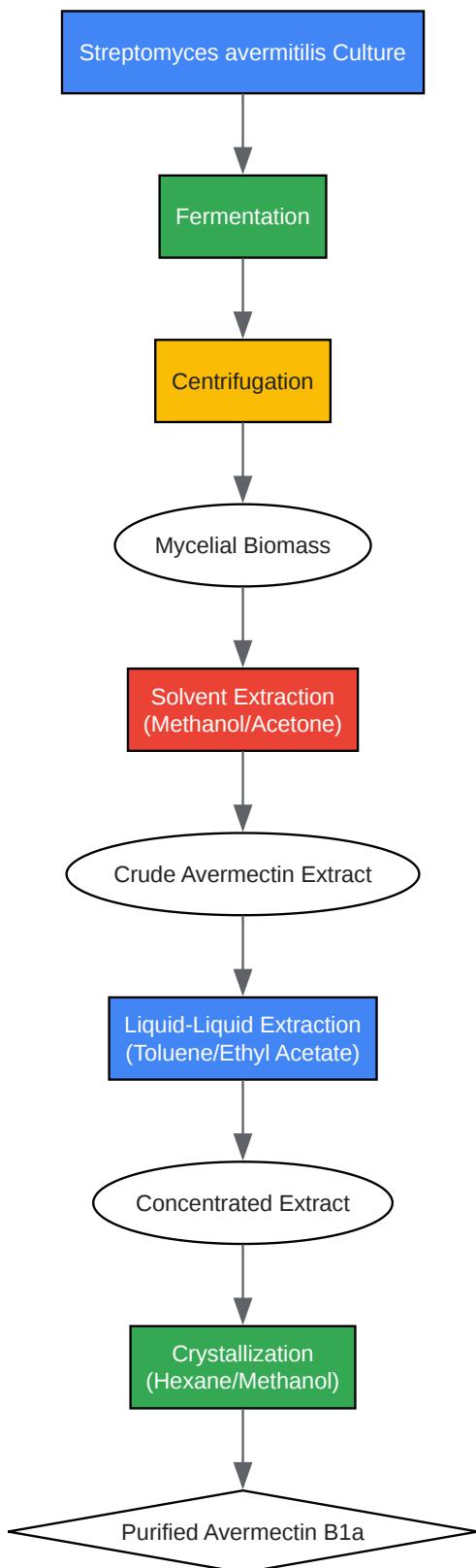
## Extraction and Purification of Avermectin B1a

Avermectins are intracellular secondary metabolites, and therefore, the extraction process begins with the separation of the mycelial biomass from the fermentation broth.

## Experimental Protocol: Extraction and Purification

- Cell Lysis and Extraction: The fermentation broth is centrifuged to pellet the mycelia. The mycelial cake is then extracted with an organic solvent such as methanol or acetone to lyse the cells and solubilize the avermectins.
- Solvent-Solvent Extraction: The crude extract is concentrated, and the avermectins are partitioned into a water-immiscible solvent like toluene, ethyl acetate, or methylene chloride.
- Crystallization: The organic extract is concentrated to an oil, and avermectin B1 is selectively crystallized by the addition of a suitable solvent system, such as a mixture of a hydrocarbon (e.g., hexane) and an alcohol (e.g., methanol or ethanol).
- Recrystallization: The crude crystals are further purified by recrystallization to obtain high-purity avermectin B1a.

The following diagram illustrates the general workflow for the production and purification of avermectin B1a.

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Caption: Workflow for the production and purification of avermectin B1a from *S. avermitilis*.

## Semi-Synthetic Origin of Eprinomectin

**Eprinomectin** (4"-epi-acetylaminoo-4"-deoxyavermectin B1) is a semi-synthetic derivative of avermectin B1a.<sup>[5]</sup> The chemical modifications at the 4"-position of the oleandrose sugar moiety result in a compound with an improved safety profile, particularly for use in dairy cattle, as it has a low milk-to-plasma partition ratio.<sup>[6]</sup>

The synthesis of **eprinomectin** from avermectin B1a involves a three-step process:

- Oxidation: The hydroxyl group at the 4"-position of avermectin B1a is oxidized to a ketone.
- Reductive Amination: The resulting 4"-oxo-avermectin B1a is converted to the corresponding 4"-epi-amino derivative via reductive amination.
- Acetylation: The amino group at the 4"-position is then acetylated to yield **eprinomectin**.

## Experimental Protocol: Semi-Synthesis of Eprinomectin

- Oxidation of Avermectin B1a: Avermectin B1a is dissolved in a suitable organic solvent and treated with an oxidizing agent to convert the 4"-hydroxyl group to a ketone.
- Reductive Amination: The 4"-oxo-avermectin B1a intermediate is reacted with an ammonia source in the presence of a reducing agent, such as sodium cyanoborohydride, to form 4"-epi-amino-4"-deoxyavermectin B1a.
- Acetylation: The 4"-epi-amino-4"-deoxyavermectin B1a is then acetylated using an acetylating agent, such as acetic anhydride, in the presence of a base to yield **eprinomectin**.
- Purification: The final product is purified by crystallization or chromatography.

The following diagram illustrates the chemical transformation of avermectin B1a to **eprinomectin**.

Caption: Semi-synthetic pathway from avermectin B1a to **eprinomectin**.

## Characterization Data

Accurate characterization of avermectin B1a and **eprinomectin** is crucial for quality control and regulatory purposes. The following tables summarize key analytical data for these compounds.

## Spectroscopic Data for Avermectin B1a

| Technique                                | Key Data  |
|--|---|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> )  | Characteristic signals for the macrocyclic lactone core and the oleandrose sugars.                    |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> ) | Resonances corresponding to the carbon skeleton, including carbonyl, olefinic, and aliphatic carbons. |
| Mass Spectrometry                        | Molecular ion peak and characteristic fragmentation patterns.   |

## Spectroscopic Data for Eprinomectin

| Technique                                | Key Data  |
|--|---|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> )  | Similar to avermectin B1a with additional signals corresponding to the acetyl group.                        |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> ) | Resonances consistent with the eprinomectin structure, including the acetyl carbonyl and methyl carbons.    |
| Mass Spectrometry                        | Molecular ion peak at m/z 914.52505 and a fragmentation pattern that confirms the structure. <sup>[7]</sup> |

## Conclusion

The journey from the discovery of *Streptomyces avermitilis* in a soil sample to the development of the semi-synthetic drug **eprinomectin** is a testament to the power of natural product discovery and medicinal chemistry. The fermentation of *S. avermitilis* provides the essential starting material, avermectin B1a, which is then chemically modified to produce **eprinomectin**, a compound with enhanced properties for veterinary applications. This in-depth guide has provided a technical overview of this process, from the initial discovery and biosynthesis to the

detailed experimental protocols for production and synthesis, offering valuable insights for researchers and professionals in the field of drug development.

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## References

- 1. Interrogation of *Streptomyces avermitilis* for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Identification and characterization of major degradation products of eprinomectin drug substance including degradation pathways using LC-HRMS and NMR - American Chemical Society [acs.digitellinc.com]
- 4. Increasing Avermectin Production in *Streptomyces avermitilis* by Manipulating the Expression of a Novel TetR-Family Regulator and Its Target Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation and identification of degradation products in eprinomectin formulation using LC, LTQ FT-MS, H/D exchange, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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